2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate
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Overview
Description
2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate is a synthetic compound with the molecular formula C16H19Cl3N2O5 and a molecular weight of 425.7 g/mol . This compound is known for its unique chemical structure, which includes a trichlorophenyl group and a glycinate moiety. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of 2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate involves several steps. One common method includes the reaction of 2,4,5-trichlorophenol with N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research involving this compound includes exploring its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with hydrophobic pockets in proteins, while the glycinate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate can be compared with similar compounds such as:
2,4,6-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate: This compound lacks one chlorine atom compared to the original compound, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting properties.
Properties
CAS No. |
53054-11-8 |
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Molecular Formula |
C16H19Cl3N2O5 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C16H19Cl3N2O5/c1-8(21-15(24)26-16(2,3)4)14(23)20-7-13(22)25-12-6-10(18)9(17)5-11(12)19/h5-6,8H,7H2,1-4H3,(H,20,23)(H,21,24)/t8-/m0/s1 |
InChI Key |
QTPKBIWTFSCUID-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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